5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-amine
Description
5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-amine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4-chlorophenyl group at position 5 and an amine group at position 3. The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its stability, hydrogen-bonding capacity, and versatility in medicinal chemistry. The 4-chlorophenyl substituent enhances lipophilicity and electronic effects, making the compound a candidate for bioactivity studies, particularly in diuretic and antimicrobial applications .
Properties
IUPAC Name |
5-(4-chlorophenyl)-1,2,4-oxadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-6-3-1-5(2-4-6)7-11-8(10)12-13-7/h1-4H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOJOYQWDUFKGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23275-53-8 | |
| Record name | 5-(4-chlorophenyl)-1,2,4-oxadiazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-amine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been found to act as an inhibitor of certain enzymes involved in cellular processes. For instance, it binds to the active site of target enzymes, disrupting their normal function and inhibiting their catalytic activity. This interaction leads to the modulation of specific biochemical pathways within the cell, making it a valuable tool for studying the roles of targeted enzymes in various biological processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound exhibits cytotoxic activities against certain cancer cell lines, such as MCF-7 and HCT-116, with significant inhibitory effects on cell proliferation. Additionally, it has been observed to induce apoptosis in specific cell types, further highlighting its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it has been reported to inhibit the activity of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. This inhibition results in altered cell cycle progression and induction of apoptosis in cancer cells. The compound’s ability to modulate gene expression further underscores its potential in therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo experiments
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to exhibit therapeutic effects, such as inhibition of tumor growth and induction of apoptosis in cancer cells. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to affect the glycolytic pathway and oxidative phosphorylation, leading to altered energy production in cells. Additionally, its interactions with specific enzymes may result in changes in metabolite levels, further influencing cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes via specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. Understanding these transport mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It has been found to localize in specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects on gene expression and cellular metabolism. Targeting signals and post-translational modifications may direct the compound to these compartments, enhancing its therapeutic efficacy.
Biological Activity
5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is an oxadiazole derivative characterized by the presence of a chlorophenyl group. Its chemical structure allows for interactions with various biological targets, making it a candidate for drug development.
Anticancer Activity
Research has demonstrated that this compound exhibits potent anticancer properties. In vitro studies have shown its effectiveness against multiple cancer cell lines.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 0.65 | Induction of apoptosis via p53 activation |
| HCT-15 (Colon) | 2.41 | Inhibition of telomerase activity |
| K-562 (Leukemia) | 18.22 | Targeting histone deacetylases |
The compound's mechanism involves the inhibition of key enzymes such as thymidylate synthase and topoisomerase II, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antibacterial properties. Studies indicate that it restricts the growth of various pathogens, including Staphylococcus aureus , by interfering with bacterial cell wall synthesis .
| Pathogen | Minimum Inhibitory Concentration (MIC) | Effect |
|---|---|---|
| Staphylococcus aureus | 10 μg/mL | Inhibition of growth |
| Escherichia coli | 15 μg/mL | Disruption of membrane integrity |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits critical enzymes involved in DNA replication and repair.
- Apoptosis Induction : It activates pathways leading to programmed cell death in cancer cells.
- Antibacterial Mechanism : It disrupts bacterial cell wall synthesis and function.
Study on Anticancer Activity
In a study conducted by Jawed et al., various oxadiazole derivatives were screened for anticancer activity using the National Cancer Institute's protocols. The results indicated that compounds similar to this compound showed significant cytotoxicity against melanoma and leukemia cell lines .
Study on Antimicrobial Efficacy
A recent study highlighted the antibacterial efficacy of oxadiazole derivatives against resistant strains of bacteria. The compound exhibited a notable reduction in bacterial load in treated cultures compared to controls .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles, including 5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-amine, show promising anticancer properties. For instance, a study reported that compounds derived from this scaffold exhibited significant cytotoxicity against various cancer cell lines such as HeLa and MCF-7. The mechanism involves the inhibition of tyrosine kinases, which are crucial for cancer cell proliferation.
Case Study: Cytotoxic Evaluation
In a cytotoxicity assay using MTT methodology, several derivatives were tested against HeLa cells. The results demonstrated IC50 values ranging from 19.9 to 35 μM for selected compounds, indicating potent anticancer activity .
Antimicrobial Properties
The oxadiazole derivatives have also been evaluated for their antimicrobial effects. Studies have shown that these compounds possess activity against a range of bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions of oxadiazole derivatives with target proteins such as epidermal growth factor receptor (EGFR). The docking scores indicate favorable interactions that correlate with the observed biological activities.
Table 3: Molecular Docking Results
| Compound | Target Protein | Docking Score (kcal/mol) |
|---|---|---|
| This compound | EGFR | -7.89 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomerism: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Derivatives
The position of heteroatoms in the oxadiazole ring significantly impacts molecular geometry and bioactivity. For example:
- 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine (): The 1,3,4-oxadiazole isomer exhibits distinct hydrogen-bonding patterns, forming a 3D network via N–H⋯N interactions in its crystal structure. This isomer is synthesized via hydrazine-mediated routes and shows weaker diuretic activity compared to its 1,2,4 counterpart due to reduced hydrogen-bonding accessibility .
- 5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-amine : The 1,2,4 arrangement allows for stronger interactions with biological targets, as seen in its diuretic profile resembling amiloride .
Substituent Effects on the Aryl Group
Variations in the aryl substituent modulate electronic properties, solubility, and bioactivity:
- 5-(4-Bromophenyl)-1,2,4-oxadiazol-3-amine (): Replacing chlorine with bromine increases molecular weight and polarizability. However, the larger bromine atom may reduce metabolic stability compared to the chloro derivative .
Heterocycle Replacement: Oxadiazole vs. Thiadiazole
Replacing oxygen with sulfur in the heterocycle alters electronic and steric properties:
- 3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine (): The thiadiazole ring’s sulfur atom increases lipophilicity and may improve resistance to oxidative degradation. However, sulfur’s larger atomic radius can disrupt binding to targets optimized for oxadiazole-based ligands .
Antifungal Activity
- Acyl-hydrazone derivatives of 5-(4-chlorophenyl)-1H-tetrazole (): Compounds like TH3–TH7 (MIC80 = 4–16 µg/mL) show fungicidal activity against Candida spp., comparable to fluconazole. The 4-chlorophenyl group likely enhances membrane interaction via hydrophobic effects .
Diuretic Activity
- This compound (): Exhibits diuretic effects in rats and dogs, mimicking amiloride’s potassium-sparing mechanism. In contrast, 5-aryl derivatives with non-chlorinated groups (e.g., methyl, methoxy) lack activity, highlighting the necessity of the 4-chlorophenyl substituent for target engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
